REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:13]([O-])=O)[CH:8]=2)[N:3]=1.[H][H]>[Pd]>[NH2:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[C:11]([CH3:12])=[N:10]2
|
Name
|
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C=C2N=C1C)[N+](=O)[O-]
|
Name
|
alcohol
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate remaining concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue remaining was used without further purification as an intermediate in part C
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2N=C(C(=NC2=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |